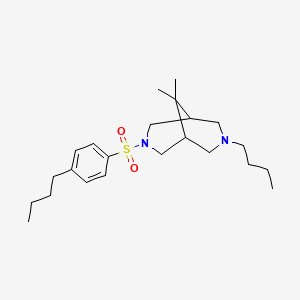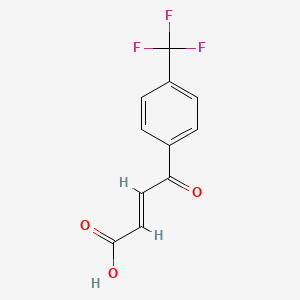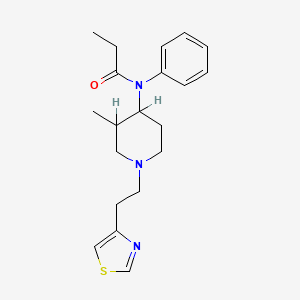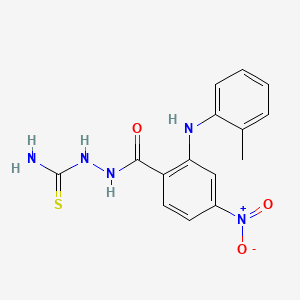
3-(3-Cyano-bicyclo(2.2.2)oct-5-en-2-yl)propionitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Cyano-bicyclo(222)oct-5-en-2-yl)propionitrile is a bicyclic compound featuring a cyano group and a propionitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyano-bicyclo(2.2.2)oct-5-en-2-yl)propionitrile typically involves the reaction of bicyclo[2.2.2]oct-5-en-2-one with a suitable nitrile source under specific conditions. One common method involves the use of a cyano group donor in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Cyano-bicyclo(2.2.2)oct-5-en-2-yl)propionitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Applications De Recherche Scientifique
3-(3-Cyano-bicyclo(2.2.2)oct-5-en-2-yl)propionitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 3-(3-Cyano-bicyclo(2.2.2)oct-5-en-2-yl)propionitrile involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The bicyclic structure provides rigidity, which can affect how the compound interacts with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]oct-5-en-2-one: Shares the bicyclic core but lacks the cyano and propionitrile groups.
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic structure, offering different reactivity and applications.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Features multiple carboxylic acid groups, making it useful in polymer synthesis .
Uniqueness
3-(3-Cyano-bicyclo(2.2.2)oct-5-en-2-yl)propionitrile is unique due to its combination of a bicyclic structure with a cyano and propionitrile group, providing distinct chemical and physical properties that are valuable in various research and industrial applications .
Propriétés
Numéro CAS |
102504-61-0 |
|---|---|
Formule moléculaire |
C12H14N2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
3-(2-cyanoethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile |
InChI |
InChI=1S/C12H14N2/c13-7-1-2-11-9-3-5-10(6-4-9)12(11)8-14/h3,5,9-12H,1-2,4,6H2 |
Clé InChI |
JQEUJLFUKUBHES-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=CC1C(C2C#N)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


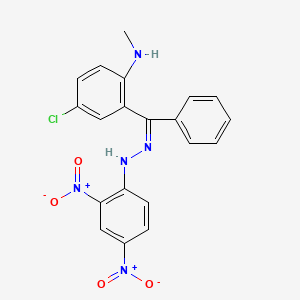
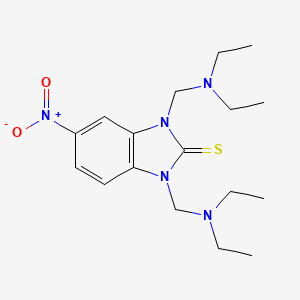
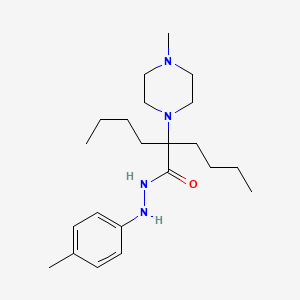
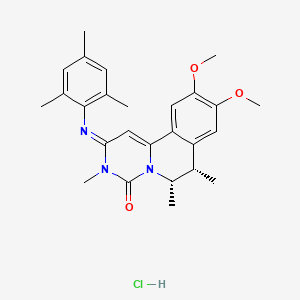
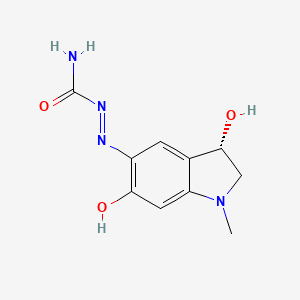
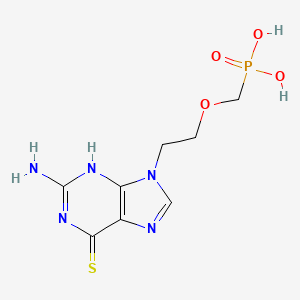
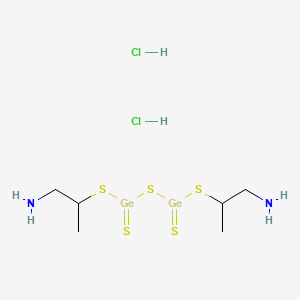
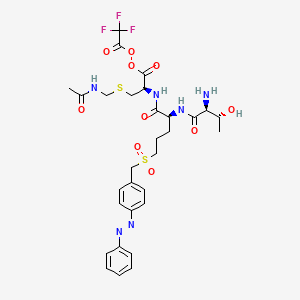
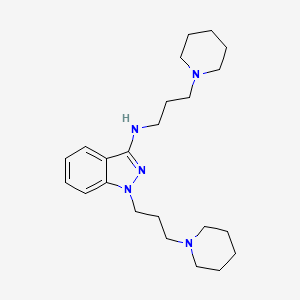
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12742744.png)
